methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate
Description
Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate is a synthetic pyrrole derivative characterized by a sulfamoyl group at the 4-position of the pyrrole ring and a tert-butoxy-oxoethyl substituent. The methyl ester at the 2-position enhances its stability and modulates lipophilicity, making it a candidate for pharmaceutical or agrochemical applications. Its structural complexity arises from the integration of a sulfonamide linker and a bulky tert-butoxy group, which may influence steric hindrance and molecular interactions .
Properties
Molecular Formula |
C12H18N2O6S |
|---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
methyl 4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfamoyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H18N2O6S/c1-12(2,3)20-10(15)7-14-21(17,18)8-5-9(13-6-8)11(16)19-4/h5-6,13-14H,7H2,1-4H3 |
InChI Key |
LSMBVNFOHBBBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNS(=O)(=O)C1=CNC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.
Esterification: The carboxylate ester can be formed through a Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
tert-Butoxy Protection: The tert-butoxy group can be introduced through a protection reaction, where a hydroxyl group reacts with tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfonic acids and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the body.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares a pyrrole core with natural and synthetic analogs but differs in substituent chemistry. Below is a comparative analysis with compounds isolated from Rehmannia glutinosa () and hypothetical analogs:
Key Observations:
Sulfonamide vs. Glycoside Groups: The target compound’s sulfamoyl group (electron-withdrawing) contrasts with the galactopyranosyloxy glycoside in Dihuangxinjiane A. Sulfonamides are known for enhancing binding to biological targets (e.g., enzymes) via hydrogen bonding, while glycosides improve solubility but may reduce membrane permeability .
tert-Butoxy Chain vs. Aldehydes are reactive and may lead to instability, limiting therapeutic utility.
Bioactivity Implications :
- Compounds with polar substituents (e.g., Dihuangxinjiane A’s glycoside) showed protective effects in LPS-induced cell models, suggesting that the target compound’s sulfonamide group might similarly interact with inflammatory pathways. However, the tert-butoxy group could reduce solubility, necessitating formulation optimization.
Hypothetical Pharmacokinetic Comparison:
| Parameter | Target Compound | Dihuangxinjiane A | Compound 5 |
|---|---|---|---|
| LogP (Lipophilicity) | High (tert-butyl) | Moderate (glycoside) | Low (furan) |
| Aqueous Solubility | Low | High | Moderate |
| Metabolic Stability | High | Low (glycoside hydrolysis) | Moderate |
Biological Activity
Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrole ring, a sulfamoyl group, and a tert-butoxy group. The synthesis typically involves several steps:
- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis using a 1,4-dicarbonyl compound with ammonia or a primary amine.
- Introduction of the Sulfamoyl Group : This is done by reacting the pyrrole derivative with sulfamoyl chloride in the presence of a base like triethylamine.
- Addition of the Tert-Butoxy Group : Introduced via nucleophilic substitution using tert-butyl bromoacetate.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including drug-resistant tuberculosis (TB). The minimal inhibitory concentration (MIC) values were notably low, suggesting potent activity.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | < 0.016 | Antimicrobial against TB |
| Control (Isoniazid) | < 0.016 | Standard anti-TB drug |
The compound's mechanism of action appears to involve inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis, as evidenced by metabolic labeling assays using radioactive acetate .
Anticancer Activity
Preliminary studies also suggest potential anticancer activity. The compound was evaluated for cytotoxic effects on various cancer cell lines, with results indicating that it may induce apoptosis in these cells while exhibiting low toxicity towards normal cells.
Case Studies
- Study on Drug-Resistant Tuberculosis : In a recent study, this compound was tested against drug-resistant strains of M. tuberculosis. The results showed remarkable efficacy, with compounds exhibiting MIC values lower than those of traditional treatments .
- Cytotoxicity Evaluation : Another study assessed the cytotoxicity of this compound on human cancer cell lines. The findings revealed that at concentrations effective for antimicrobial action, the compound had minimal cytotoxic effects on non-cancerous cells .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:
- Sulfamoyl Group Interaction : This group may interact with enzymes or receptors involved in critical biochemical pathways, leading to inhibition or modulation of these processes.
- Pyrrole Ring Binding : The pyrrole structure may facilitate binding to DNA or proteins, influencing their function and potentially leading to cell cycle arrest or apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
